2-Butoxyethyl pyridine-3-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

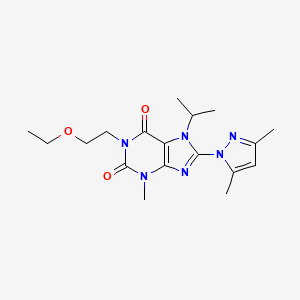

2-Butoxyethyl pyridine-3-carboxylate is a medicine used to treat diabetes mellitus . It is an oxygenated derivative of nicotinic acid and has several pharmacokinetic properties, including the ability to increase insulin sensitivity . It is metabolized by hydrolysis in the liver, releasing nicotinic acid and butyric acid, which are then further metabolized by oxidation .

Molecular Structure Analysis

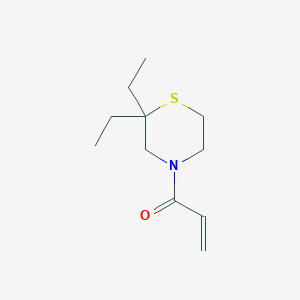

The molecular formula of 2-Butoxyethyl pyridine-3-carboxylate is C12H17NO3 . Its molecular weight is 223.27 g/mol . The structure can be represented by the SMILES notation: CCCCOCCOC(=O)C1=CN=CC=C1 .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

One-Pot Synthesis Method : A one-pot synthesis technique for preparing furo[3,4-b]pyridin-5(7H)-ones has been developed. This method involves treating 2-bromopyridine-3-carboxylic acid with butyllithium to generate lithium 2-lithiopyridine-3-carboxylate. This intermediate reacts with carbonyl compounds to yield furo[3,4-b]pyridin-5(7H)-ones after treatment with hydrochloric acid (Kobayashi, Kozuki, & Konishi, 2009).

Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, serving as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of organic phosphine catalysts. This process forms highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Extraction of Pyridine-2-carboxylic Acid : Studies on the reactive extraction of pyridine-2-carboxylic acid from dilute aqueous solutions like fermentation broth have been conducted. This process involves the use of non-toxic extractant-diluent systems to recover the acid efficiently (Datta & Kumar, 2014).

Catalysis and Chemical Reactivity

Oxidation of Alkenes : An in-situ prepared Mn(II)/Pyridine-2-carboxylic Acid catalyst has been used for the oxidation of alkenes with H2O2. This method showcases good yield and selectivity under ambient conditions (Dong et al., 2012).

Synthesis of Piperidine Derivatives : A study demonstrates the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. The process involves intramolecular nucleophilic opening of the oxirane ring and further reactions to yield various N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

Chemical Structure and Synthesis

Synthesis of N-(3-Formyl Pyridine) Derivatives : Synthesis of novel pyridine derivatives such as N-(3-formyl pyridine)-proline methyl ester and its application in enhancing cigarette quality by improving flavor and reducing irritation has been researched (Ling-kai, 2013).

Coordination Polymers with Pyridine Carboxylic Acid : The reactivity of pyridine carboxylic acid with different metal salts has been studied to form coordination polymers with diverse applications in material science and catalysis (Das, Ghosh, Sañudo, & Bharadwaj, 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-butoxyethyl pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11;/h4-6,10H,2-3,7-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWAIRAAMWBESO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

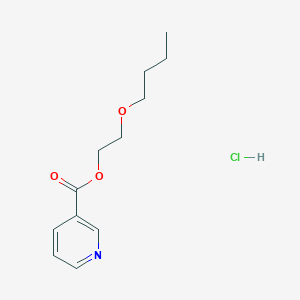

CCCCOCCOC(=O)C1=CN=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butoxyethyl pyridine-3-carboxylate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2581616.png)

![1-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2581618.png)

![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)pyrazine-2-carboxamide](/img/structure/B2581622.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2581625.png)

![(1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2581629.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2581633.png)

![2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2581634.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2581636.png)

![3-benzyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581637.png)